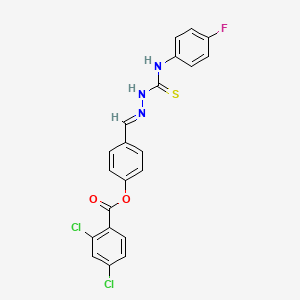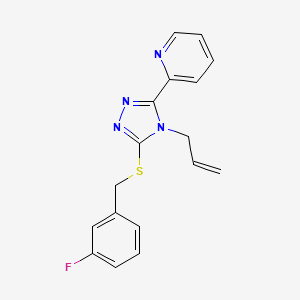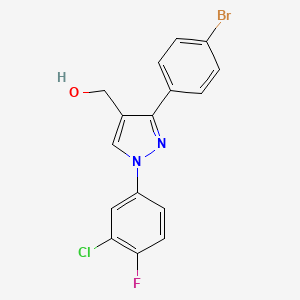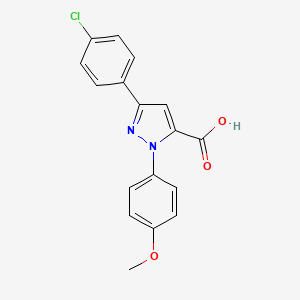
2-Iodo-N-(2-oxo-2-(2-(2-thienylmethylene)hydrazino)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Iodo-N-(2-oxo-2-(2-(2-thienylmethylene)hydrazino)ethyl)benzamide is a complex organic compound with the molecular formula C14H12IN3O2S It is characterized by the presence of an iodine atom, a benzamide group, and a thienylmethylene hydrazino moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-N-(2-oxo-2-(2-(2-thienylmethylene)hydrazino)ethyl)benzamide typically involves multiple steps. One common method includes the following steps:
Formation of the hydrazone: This step involves the reaction of 2-thiophenecarboxaldehyde with hydrazine hydrate to form the corresponding hydrazone.
Acylation: The hydrazone is then acylated with 2-iodobenzoyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as optimization of reaction conditions and scaling up of laboratory procedures, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
2-Iodo-N-(2-oxo-2-(2-(2-thienylmethylene)hydrazino)ethyl)benzamide can undergo various types of chemical reactions, including:
Substitution reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and reduction reactions: The thienylmethylene and hydrazino groups can participate in redox reactions.
Condensation reactions: The compound can form condensation products with other carbonyl-containing compounds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative.
Applications De Recherche Scientifique
2-Iodo-N-(2-oxo-2-(2-(2-thienylmethylene)hydrazino)ethyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Limited industrial applications, primarily in research and development settings.
Mécanisme D'action
The mechanism of action of 2-Iodo-N-(2-oxo-2-(2-(2-thienylmethylene)hydrazino)ethyl)benzamide involves its interaction with molecular targets such as enzymes and proteins. The compound’s hydrazino group can form hydrogen bonds with active sites, while the thienylmethylene moiety can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Iodo-N-(2-oxo-2-(2-(2-(trifluoromethyl)benzylidene)hydrazino)ethyl)benzamide
- 2-Iodo-N-(2-oxo-2-(2-(2,4,5-trimethoxybenzylidene)hydrazino)ethyl)benzamide
Uniqueness
2-Iodo-N-(2-oxo-2-(2-(2-thienylmethylene)hydrazino)ethyl)benzamide is unique due to the presence of the thienylmethylene group, which imparts distinct electronic and steric properties. This makes it different from other similar compounds that may have different substituents, such as trifluoromethyl or trimethoxy groups.
Propriétés
Numéro CAS |
767314-43-2 |
|---|---|
Formule moléculaire |
C14H12IN3O2S |
Poids moléculaire |
413.24 g/mol |
Nom IUPAC |
2-iodo-N-[2-oxo-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]ethyl]benzamide |
InChI |
InChI=1S/C14H12IN3O2S/c15-12-6-2-1-5-11(12)14(20)16-9-13(19)18-17-8-10-4-3-7-21-10/h1-8H,9H2,(H,16,20)(H,18,19)/b17-8+ |
Clé InChI |
JZZLKWNWPBFOHE-CAOOACKPSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)C(=O)NCC(=O)N/N=C/C2=CC=CS2)I |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)NCC(=O)NN=CC2=CC=CS2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


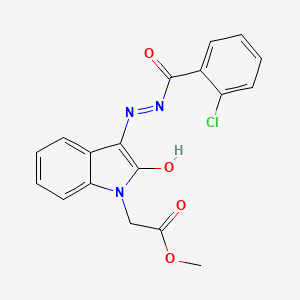
![2-((3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B12025223.png)

![2-chloro-N'-{(Z)-1-[5-methyl-1-(3-nitrophenyl)-1H-1,2,3-triazol-4-yl]ethylidene}-4-nitrobenzohydrazide](/img/structure/B12025242.png)
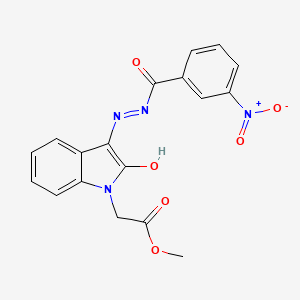
![2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B12025255.png)
![N-(3,5-dimethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12025256.png)
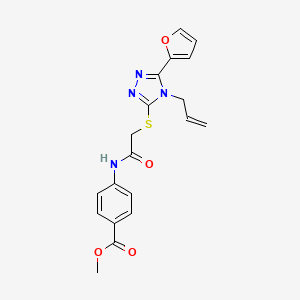
![N-(3,5-dichlorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12025260.png)
